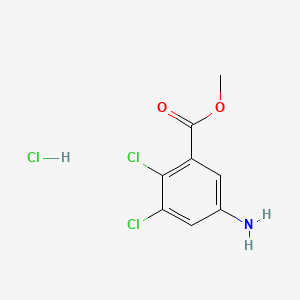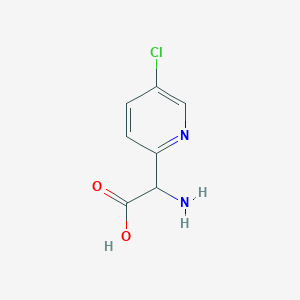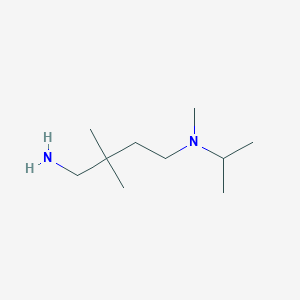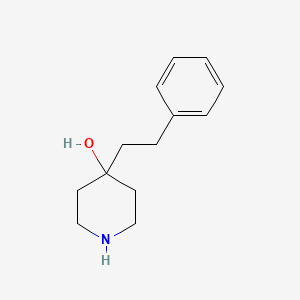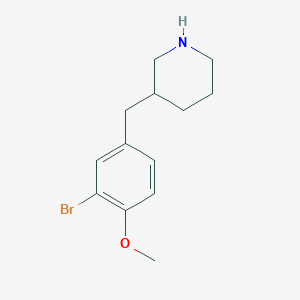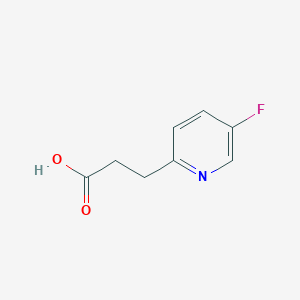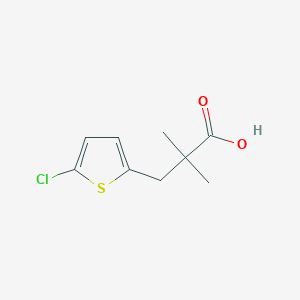
3-Furanacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Furanacetaldehyde, also known as 2-(furan-3-yl)acetaldehyde, is an organic compound with the molecular formula C6H6O2. It is a member of the furan family, characterized by a furan ring attached to an aldehyde group. This compound is known for its distinctive aroma and is used in various applications, including flavoring agents and chemical intermediates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Furanacetaldehyde can be synthesized through several methods. One common approach involves the oxidation of furfuryl alcohol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). Another method includes the hydrolysis of furfural followed by catalytic hydrogenation .
Industrial Production Methods: Industrially, this compound is produced by the catalytic hydrogenation of furfural. This process involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions. The reaction typically occurs in a hydrogen atmosphere, leading to the reduction of furfural to this compound .
Análisis De Reacciones Químicas
Types of Reactions: 3-Furanacetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form furan-3-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 3-furanmethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Furan-3-carboxylic acid.
Reduction: 3-Furanmethanol.
Substitution: Various substituted furans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Furanacetaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic properties.
Medicine: Research has explored its potential as an antimicrobial and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 3-Furanacetaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the formation of covalent adducts, potentially altering the function of the target molecules. The specific pathways and molecular targets involved depend on the context of its application .
Comparación Con Compuestos Similares
Furfural: Another furan derivative with an aldehyde group, used as a precursor for various chemicals.
Furan-2-carboxaldehyde: Similar structure but with the aldehyde group at a different position on the furan ring.
2-Furanmethanol: A reduced form of furfural, used in the synthesis of resins and polymers.
Uniqueness: 3-Furanacetaldehyde is unique due to its specific position of the aldehyde group on the furan ring, which imparts distinct chemical reactivity and applications. Its ability to participate in a wide range of chemical reactions makes it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
99948-48-8 |
|---|---|
Fórmula molecular |
C6H6O2 |
Peso molecular |
110.11 g/mol |
Nombre IUPAC |
2-(furan-3-yl)acetaldehyde |
InChI |
InChI=1S/C6H6O2/c7-3-1-6-2-4-8-5-6/h2-5H,1H2 |
Clave InChI |
WEKNDLLCLKQVLG-UHFFFAOYSA-N |
SMILES canónico |
C1=COC=C1CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


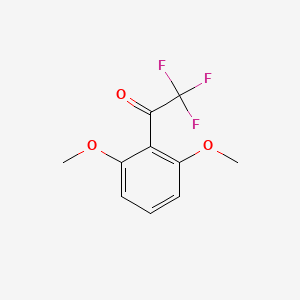
![6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid](/img/structure/B13606456.png)
![lithium(1+)5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13606458.png)

